(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone

Description

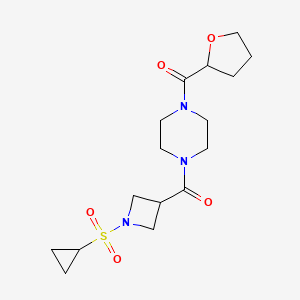

The compound "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone" features a unique hybrid structure combining an azetidine ring, a cyclopropylsulfonyl group, and a piperazine moiety substituted with a tetrahydrofuran-2-carbonyl unit. Key structural attributes include:

- Azetidine core: A four-membered saturated ring with inherent ring strain, which may influence conformational flexibility and binding interactions.

- Cyclopropylsulfonyl group: A sulfonamide-linked cyclopropane, likely enhancing metabolic stability by resisting oxidative degradation.

Properties

IUPAC Name |

[4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5S/c20-15(12-10-19(11-12)25(22,23)13-3-4-13)17-5-7-18(8-6-17)16(21)14-2-1-9-24-14/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZWYODRNVEWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)S(=O)(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidine ring : A four-membered nitrogen-containing heterocycle.

- Cyclopropylsulfonyl group : A cyclopropane ring attached to a sulfonyl moiety, enhancing the compound's reactivity and biological activity.

- Piperazine derivative : A six-membered nitrogen-containing ring that is commonly found in many pharmacologically active compounds.

- Tetrahydrofuran carbonyl : Contributing to the lipophilicity and overall stability of the molecule.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in various signaling pathways. Protein kinases play crucial roles in regulating cellular functions such as growth, differentiation, and metabolism.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating:

- Cancer : Inhibition of pathways that promote tumor growth.

- Inflammatory diseases : Modulation of inflammatory responses through cytokine regulation.

- Neurodegenerative disorders : Potential neuroprotective effects observed in preliminary studies.

Case Studies

-

Cancer Cell Line Studies :

- The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent.

-

Inflammation Models :

- In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokines in human macrophages, suggesting its utility in treating inflammatory conditions.

Enzyme Inhibition

The compound exhibited notable inhibition against several key enzymes:

These findings highlight the compound's multifaceted biological activity, particularly its role as an enzyme inhibitor.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest moderate bioavailability and good metabolic stability. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical application.

Safety Profile

In animal models, the compound showed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of a cyclopropylsulfonyl group is notable for its potential to interact with various biological targets, while the azetidine and piperazine moieties enhance the compound's pharmacological properties. The molecular formula is , with a molecular weight of approximately 541.7 g/mol .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

- Preliminary studies have shown that derivatives of compounds with similar structures possess cytotoxic effects against various cancer cell lines, including breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460). For example, related methanone derivatives have been screened for their ability to induce apoptosis and inhibit tubulin polymerization .

- The mechanism of action may involve the disruption of microtubule dynamics or interference with cell signaling pathways critical for cancer cell survival.

2. Anti-inflammatory Properties

- Compounds containing piperazine and azetidine frameworks have been studied for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like rheumatoid arthritis or inflammatory bowel disease .

3. Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes involved in metabolic processes or disease pathways. For instance, sulfonamide derivatives have been linked to the inhibition of aldo-keto reductases, which play a role in steroid metabolism . This inhibition could be relevant in treating hormonal disorders or certain cancers.

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

1. Cancer Treatment

- A study demonstrated that derivatives based on similar piperazine scaffolds exhibited IC50 values in the nanomolar range against specific cancer cell lines, suggesting potent anticancer activity . The structural modifications influenced their binding affinity to target proteins involved in tumor growth.

2. Infectious Disease Management

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences between the target compound and analogs from the literature:

Key Observations :

- The cyclopropylsulfonyl group distinguishes the target from tetrazole-containing analogs, which act as bioisosteres for carboxylic acids .

- The tetrahydrofuran-carbonyl substituent on piperazine introduces oxygen-based polarity, contrasting with the methyl group in ’s compound, which offers minimal hydrogen-bonding capacity .

Reactivity Insights :

Physicochemical and Pharmacokinetic Properties (Inferred)

Discussion :

- Azetidine’s compact structure may reduce steric hindrance, enhancing membrane permeability compared to bulkier piperidine analogs .

Q & A

Q. What are the optimized synthetic routes for (1-(cyclopropylsulfonyl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone, and how are reaction conditions controlled to ensure purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Cyclopropylsulfonyl chloride reacts with azetidine under basic conditions (e.g., triethylamine) at 0–5°C to form the sulfonylated azetidine intermediate .

- Piperazine Functionalization : The tetrahydrofuran-2-carbonyl group is introduced via coupling reagents (e.g., HATU or EDC) in anhydrous DMF, requiring strict moisture control and inert atmosphere .

- Final Coupling : The azetidine and piperazine intermediates are linked using a ketone bridge, optimized via temperature (60–80°C) and solvent choice (e.g., dichloromethane or THF) to minimize side products .

Key Controls : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropylsulfonyl protons at δ 1.0–1.5 ppm; tetrahydrofuran carbonyl carbon at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₈H₂₄N₂O₅S: 381.1421) .

- IR Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹; carbonyl C=O at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (pH 1.2–7.4) with sonication. Use UV-Vis spectroscopy or nephelometry to quantify solubility .

- Stability Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma at 37°C. Analyze degradation products via LC-MS/MS over 24–72 hours .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What in vitro assays are recommended to evaluate its pharmacological activity?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled ligands) .

- Enzyme Inhibition : Test for kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, with IC₅₀ calculations .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

Methodological Answer:

- Core Modifications : Replace cyclopropylsulfonyl with methylsulfonyl or phenylsulfonyl groups to assess steric/electronic effects .

- Heterocycle Variation : Substitute tetrahydrofuran-carbonyl with pyrrolidone or morpholine-carbonyl to alter hydrophobicity .

- Bioisosteric Replacement : Swap azetidine with piperidine or pyrrolidine to probe ring size impact on target engagement .

Advanced Research Questions

Q. How can chemoproteomics identify off-target interactions of this compound?

Methodological Answer:

- Chemical Proteomics Workflow :

- Probe Design : Synthesize a clickable analog with an alkyne tag for affinity purification .

- Cell Lysate Incubation : Treat lysates with the probe (1–10 µM), followed by CuAAC conjugation to biotin-azide .

- LC-MS/MS Analysis : Enrich targets via streptavidin pulldown, digest with trypsin, and identify proteins via peptide sequencing .

- Bioinformatics : Use STRING or DAVID to map enriched proteins to pathways (e.g., kinase signaling) .

Q. How should researchers resolve contradictions in SAR data across different assays?

Methodological Answer:

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCRs) .

- Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to its target to identify binding motifs .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, PSA) with activity .

Q. What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes and NADPH; quantify parent compound via LC-MS/MS .

- Stability Optimization : Introduce deuterium at metabolically labile sites (e.g., azetidine methyl groups) .

- Prodrug Design : Mask polar groups (e.g., ester prodrugs for carboxylic acids) to enhance oral bioavailability .

Q. How does stereochemistry influence target selectivity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) .

- Enantiomer-Specific Assays : Test isolated enantiomers in binding/functional assays (e.g., IC₅₀ differences >10-fold indicate stereoselectivity) .

- Molecular Dynamics (MD) : Simulate enantiomer binding poses to identify critical hydrophobic/π-π interactions .

Q. Can polypharmacology be exploited for multi-target drug discovery?

Methodological Answer:

- Kinome-Wide Profiling : Use KinomeScan to identify off-target kinase interactions .

- Network Pharmacology : Construct protein interaction networks (e.g., Cytoscape) to identify synergistic targets .

- In Vivo Validation : Test combination therapies in disease models (e.g., cancer xenografts) to assess efficacy vs. toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.